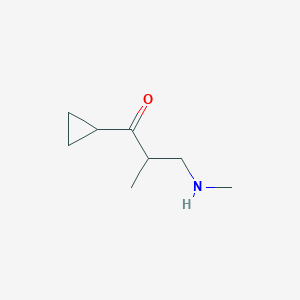
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Fluorination: Introduction of fluorine atoms into the hexanoic acid backbone.
Amination: Introduction of the amino group.
Hydroxylation: Introduction of the hydroxyl group.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on enzyme activity and protein structure.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-hydroxyhexanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
2-Amino-6-fluoro-5-hydroxyhexanoic acid: Contains only one fluorine atom, leading to different reactivity and binding properties.
Uniqueness
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H11F2NO3 |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
2-amino-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12) |
Clave InChI |
WUBQFPWXHZJNTC-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)N)C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)


![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)


![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)




![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)

